
5-Chloro-2,6-difluoropyrimidin-4-amine
Vue d'ensemble
Description
5-Chloro-2,6-difluoropyrimidin-4-amine is a useful research compound. Its molecular formula is C4H2ClF2N3 and its molecular weight is 165.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de systèmes de pyrimidine polyfonctionnels
5-Chloro-2,6-difluoropyrimidin-4-amine: sert de squelette central pour la synthèse de divers systèmes de pyrimidine fonctionnalisés . Ce composé est particulièrement précieux dans les réactions avec les nucléophiles azotés, permettant la création d'une large gamme de dérivés de pyrimidine qui sont importants dans les industries des sciences de la vie.
Synthèse rapide d'analogues (RAS)
Le composé est utilisé dans les techniques RAS pour des applications en synthèse parallèle . Il permet la synthèse efficace de dérivés de pyrimidine polysubstitués qui sont régiosélectifs, ce qui est crucial pour le développement de nouveaux médicaments et matériaux.
Chimie médicinale
Les dérivés de pyrimidine, y compris ceux dérivés de la This compound, sont utilisés en chimie médicinale pour le développement de médicaments . Ces composés constituent souvent l'épine dorsale des produits pharmaceutiques qui traitent diverses maladies.
Réactions de substitution aromatique nucléophile
Ce composé subit des réactions de substitution aromatique nucléophile, qui sont fondamentales en synthèse organique . Les atomes de fluor dans la structure sont des sites particulièrement réactifs pour la substitution, conduisant à un large éventail de produits de réaction potentiels.
Développement de médicaments fluorés
La présence d'atomes de fluor fait de la This compound un précurseur important dans la synthèse de produits pharmaceutiques fluorés . Les atomes de fluor peuvent modifier considérablement l'activité biologique d'un composé, ce qui en fait un élément clé dans la conception de médicaments.
Chimie agricole
En chimie agricole, les dérivés de pyrimidine sont explorés pour leur utilisation potentielle dans le développement de nouveaux pesticides et herbicides . La polyvalence structurelle offerte par la This compound permet la création de composés ayant une activité cible spécifique.
Science des matériaux
Les pyrimidines fonctionnalisées sont également étudiées pour leurs applications en science des matériaux . Elles peuvent être utilisées dans la création de nouveaux polymères, revêtements et matériaux électroniques en raison de leur stabilité et de leurs propriétés électroniques.
Recherche chimique et éducation
Enfin, la This compound est utilisée dans la recherche chimique et l'éducation pour démontrer les méthodologies de synthèse et les mécanismes réactionnels . Il fournit un exemple pratique de la manière dont des molécules complexes peuvent être construites à partir de blocs de construction plus simples.
Mécanisme D'action
Target of Action
It is known that pyrimidine derivatives are of great importance to the life-science industries , suggesting that this compound may interact with a variety of biological targets.
Mode of Action
The compound 5-Chloro-2,6-difluoropyrimidin-4-amine is synthesized through nucleophilic aromatic substitution processes . The formation of this compound is influenced by the activating effect of ring nitrogen and the steric influences of the chlorine atom . .
Analyse Biochimique
Biochemical Properties
5-Chloro-2,6-difluoropyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the synthesis of other pyrimidine derivatives. It interacts with various enzymes and proteins, facilitating nucleophilic aromatic substitution reactions. For instance, it can react with primary and secondary amines in the presence of a base to form substituted pyrimidines . These interactions are crucial for the development of pharmaceuticals and other bioactive compounds.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . By altering kinase activity, this compound can impact various cellular processes, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects. Studies have shown that there is a threshold dose above which the compound can cause significant toxicity, including liver and kidney damage . It is essential to determine the appropriate dosage range to minimize adverse effects while maximizing the compound’s therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound can undergo metabolic transformations, leading to the formation of metabolites that may have different biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity and therapeutic potential. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity and other cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
5-chloro-2,6-difluoropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF2N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBPHXXXRLQRNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623010 | |
| Record name | 5-Chloro-2,6-difluoropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27078-72-4 | |
| Record name | 5-Chloro-2,6-difluoropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


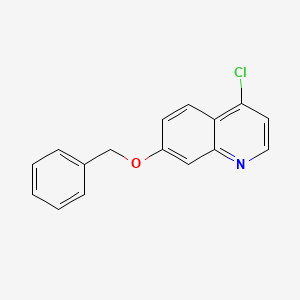
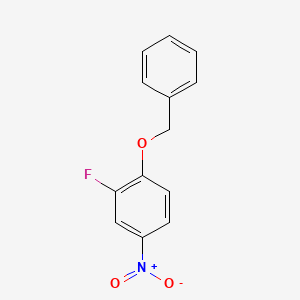
![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)
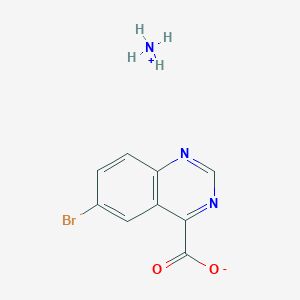




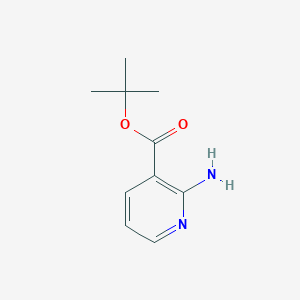
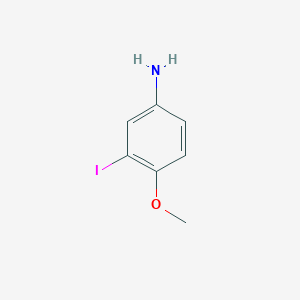
![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1291588.png)

![6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1291591.png)
